Ethyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a 5-bromo-2-fluorophenyl group and an ethyl ester group at the 3-carboxylate position. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Introduction of the 5-Bromo-2-Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 5-bromo-2-fluorophenyl group.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as halogens for electrophilic substitution.
Major Products Formed
Oxidation: Oxo derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the pyrrolidine ring.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Ethyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of new therapeutic agents targeting various diseases.
Biological Studies: It is used in biological studies to investigate its effects on different biological pathways and targets.
Chemical Research: The compound is used in chemical research to study its reactivity and to develop new synthetic methodologies.
Industrial Applications: It is used in the development of new materials and chemicals for industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(5-chloro-2-fluorophenyl)pyrrolidine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-(5-bromo-2-chlorophenyl)pyrrolidine-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 4-(5-bromo-2-methylphenyl)pyrrolidine-3-carboxylate: Similar structure but with a methyl group instead of fluorine.
These compounds share similar chemical properties but may exhibit different biological activities and reactivities due to the differences in their substituents .
Properties
Molecular Formula |
C13H15BrFNO2 |
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Molecular Weight |
316.17 g/mol |
IUPAC Name |
ethyl 4-(5-bromo-2-fluorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H15BrFNO2/c1-2-18-13(17)11-7-16-6-10(11)9-5-8(14)3-4-12(9)15/h3-5,10-11,16H,2,6-7H2,1H3 |
InChI Key |
AWWLQSKJMXERSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
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